![molecular formula C23H27NO2S2 B14586594 4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione CAS No. 61307-71-9](/img/structure/B14586594.png)
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and a bis(phenylsulfanyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of piperidine derivatives with 2,2-bis(phenylsulfanyl)ethyl halides under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylsulfanyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The piperidine ring may also play a role in binding to specific sites within biological systems, affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[2,2-Bis(phenylselanyl)ethyl]-1-butylpiperidine-2,6-dione
- 4-[2,2-Bis(phenylthio)ethyl]-1-butylpiperidine-2,6-dione
Uniqueness
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. Compared to its analogs with phenylselanyl or phenylthio groups, this compound may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61307-71-9 |
|---|---|
Molecular Formula |
C23H27NO2S2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
4-[2,2-bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione |
InChI |
InChI=1S/C23H27NO2S2/c1-2-3-14-24-21(25)15-18(16-22(24)26)17-23(27-19-10-6-4-7-11-19)28-20-12-8-5-9-13-20/h4-13,18,23H,2-3,14-17H2,1H3 |
InChI Key |
AZHKMNUSZLUPIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(CC1=O)CC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


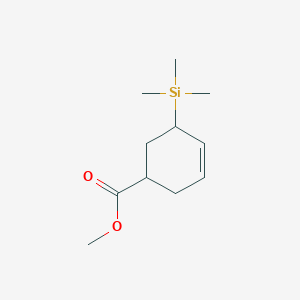

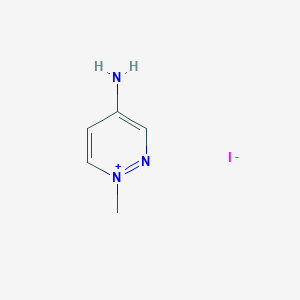
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)

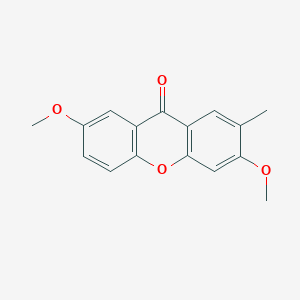


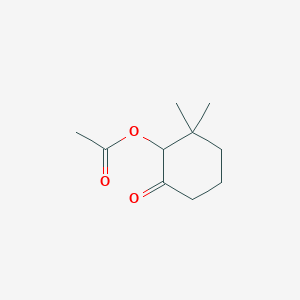


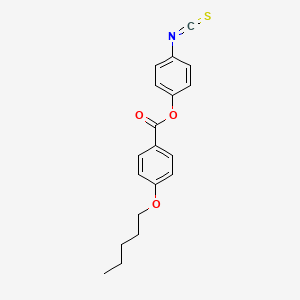
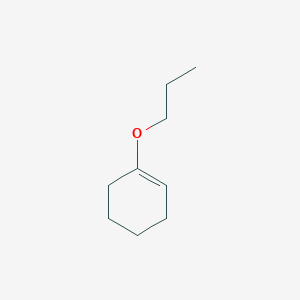
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
